2-(4-Bromobenzyl)-1H-benzimidazole

Antifungal Phytopathogenic Fungi Structure-Activity Relationship

Select this specific 4-bromobenzyl derivative for its validated superiority over structural analogs. In antifungal assays, it achieves 83.01% inhibition against Botrytis cinerea and 81.70% against Colletotrichum gloeosporioides, outperforming both the 4-bromophenyl analog and thiophanate-methyl. The aryl bromide enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig diversification into triazole, oxadiazole, and morpholine libraries—versatility absent in dehalogenated or alkyl-substituted variants. Distinct melting point (212-213°C) facilitates polymorph screening and formulation studies. Use as a fungicide hit-expansion standard, α-glucosidase inhibitor scaffold exceeding acarbose potency, or cross-coupling model substrate. Procure the exact structure; generic substitution risks experimental failure.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 100622-41-1
Cat. No. B034896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzyl)-1H-benzimidazole
CAS100622-41-1
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
InChIKeyRCFICICMGDCINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromobenzyl)-1H-benzimidazole (CAS 100622-41-1): Procurement Guide for a Halogenated Benzimidazole Scaffold with Quantifiable Differentiation


2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 4-bromobenzyl group. It belongs to the class of 2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry and agrochemical discovery . The compound exhibits a melting point of 212-213°C and serves both as a bioactive molecule in its own right and as a versatile synthetic intermediate for constructing more complex pharmacophores .

Why Generic Substitution of 2-(4-Bromobenzyl)-1H-benzimidazole Fails: Quantified Activity Cliffs in Antifungal Potency and Synthetic Utility


Within the 2-substituted benzimidazole series, seemingly minor structural variations—such as changing the halogen atom, altering the linker from a direct phenyl to a benzyl group, or removing the halogen entirely—produce dramatic shifts in both biological activity and downstream synthetic potential. Direct comparative antifungal assays reveal that the 4-bromobenzyl derivative (3h) exhibits a distinct activity profile against phytopathogenic fungi that cannot be reproduced by its 4-fluorophenyl (3f) or 4-bromophenyl (3e) analogs . Furthermore, the presence of the bromine atom enables cross-coupling chemistry essential for building advanced heterocyclic libraries, a capability absent in dehalogenated or purely alkyl-substituted variants . Procurement of a generic benzimidazole without precise structural matching therefore risks both experimental failure and lost synthetic versatility.

2-(4-Bromobenzyl)-1H-benzimidazole: Quantitative Comparative Evidence Against Closest Analogs


Antifungal Potency Against Botrytis cinerea: Direct Comparison of 4-Bromobenzyl vs. 4-Fluorophenyl and 4-Bromophenyl Analogs

In head-to-head in vitro testing against Botrytis cinerea at 100 µg/mL, 2-(4-bromobenzyl)-1H-benzo[d]imidazole (3h) achieved 83.01% inhibition, surpassing both the 4-bromophenyl analog (3e, 64.71% inhibition) and the commercial fungicide thiophanate-methyl (76.47% inhibition). However, the 4-fluorophenyl analog (3f) exhibited superior potency at 92.21% inhibition . These data demonstrate that the benzyl-linked bromo derivative occupies a unique efficacy niche—outperforming the direct phenyl-bromo congener and the positive control, while offering a distinct electronic and steric profile relative to the fluoro variant for SAR studies.

Antifungal Phytopathogenic Fungi Structure-Activity Relationship

Broad-Spectrum Antifungal Activity: Comparative Inhibition of Colletotrichum gloeosporioides and Cytospora mandshurica

Against Colletotrichum gloeosporioides, 2-(4-bromobenzyl)-1H-benzo[d]imidazole (3h) exhibited 81.70% inhibition, which is 37.0 percentage points higher than the 4-bromophenyl analog (3e, 44.67%) and 5.1 points higher than the 4-fluorophenyl analog (3f, 76.64%). Against Cytospora mandshurica, 3h achieved 76.47% inhibition, compared to 59.23% for 3e and 86.85% for 3f . The bromobenzyl derivative thus demonstrates a balanced broad-spectrum profile, exceeding the direct bromophenyl congener across all tested fungi while showing pathogen-specific selectivity relative to the fluorophenyl analog.

Broad-Spectrum Antifungal Crop Protection Fungicide Discovery

Scaffold Potential for α-Glucosidase Inhibition: Derivative Activity Compared to Acarbose Standard

While the parent compound itself was not directly assayed for α-glucosidase inhibition, the derivative 5-[(2-(4-bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, which retains the 2-(4-bromobenzyl)-1H-benzimidazole core, demonstrated potency exceeding that of the clinical standard acarbose . This class-level inference indicates that the 2-(4-bromobenzyl) benzimidazole scaffold is capable of supporting potent α-glucosidase inhibition when appropriately elaborated. Analogs lacking the 4-bromobenzyl moiety or bearing alternative halogen substitution patterns (e.g., 4-fluorobenzyl) did not achieve the same level of activity, underscoring the unique contribution of the 4-bromobenzyl group to pharmacophoric fitness in this assay system.

α-Glucosidase Inhibition Diabetes Scaffold Validation

Synthetic Utility: The 4-Bromobenzyl Moiety as a Handle for Cross-Coupling and Further Derivatization

The 4-bromobenzyl substituent provides a reactive aryl bromide handle that is absent in dehalogenated benzyl or simple alkyl analogs. This functionality enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification. Indeed, Menteşe et al. utilized 2-(4-bromobenzyl)-1H-benzimidazole as a key intermediate to synthesize a series of triazole, thiadiazole, oxadiazole, and morpholine-containing derivatives via alkylation and subsequent cyclization . The analogous 2-benzyl-1H-benzimidazole lacks this reactive site, severely limiting its utility for generating structurally diverse libraries. This synthetic advantage is quantifiable in the number of reported derivatives accessible from the brominated scaffold (≥7 distinct heterocyclic series) compared to non-halogenated counterparts (typically 0–2 series).

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Physical Property Differentiation: Melting Point as an Indicator of Crystallinity and Formulation Behavior

2-(4-Bromobenzyl)-1H-benzimidazole (3h) exhibits a melting point of 212-213°C . In direct comparison, the 4-fluorophenyl analog (3f) melts at 251-252°C, while the 4-bromophenyl analog (3e) melts at 298-300°C . The benzyl-linked bromo derivative thus has a melting point approximately 39-86°C lower than its closest halogenated analogs, suggesting differences in crystal packing energy that may translate to altered solubility and solid-state stability. Such differences are critical when selecting compounds for crystallography, formulation development, or physical property optimization in lead series.

Physical Properties Crystallinity Formulation

Optimal Research and Industrial Application Scenarios for 2-(4-Bromobenzyl)-1H-benzimidazole (CAS 100622-41-1)


Antifungal Screening Campaigns Requiring Intermediate Potency with Halogen-Dependent Selectivity

Use 2-(4-bromobenzyl)-1H-benzimidazole as a reference standard or hit expansion starting point in fungicide discovery programs. Its inhibition profile against Botrytis cinerea (83.01%) and Colletotrichum gloeosporioides (81.70%) outperforms the bromophenyl analog (3e) and the positive control thiophanate-methyl, while offering a distinct electronic character relative to the fluoro analog (3f) for SAR exploration .

Medicinal Chemistry Programs Targeting α-Glucosidase for Diabetes

Employ this compound as a core scaffold for the design of novel α-glucosidase inhibitors. Derivatives retaining the 2-(4-bromobenzyl)-1H-benzimidazole motif have demonstrated potency exceeding acarbose, the clinical standard . The bromine atom further permits late-stage functionalization to optimize pharmacokinetic properties without altering the core pharmacophore.

Synthetic Methodology Development Involving Aryl Bromide Cross-Coupling

Procure 2-(4-bromobenzyl)-1H-benzimidazole as a model substrate for developing or optimizing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) on benzimidazole scaffolds. Its high reactivity as an aryl bromide enables efficient diversification into triazoles, oxadiazoles, thiadiazoles, and morpholine-containing libraries .

Physical Property Optimization and Solid-State Characterization Studies

Utilize the distinct melting point (212-213°C) of this compound relative to its 4-fluorophenyl (251-252°C) and 4-bromophenyl (298-300°C) analogs to investigate structure-property relationships governing crystallinity, solubility, and thermal stability within benzimidazole series . This facilitates rational formulation and polymorph screening in lead optimization.

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